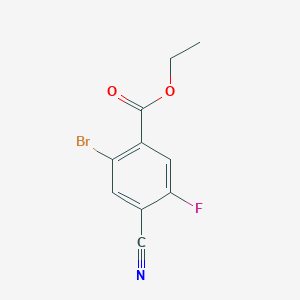

Ethyl 2-bromo-4-cyano-5-fluorobenzoate

Description

Ethyl 2-bromo-4-cyano-5-fluorobenzoate is a substituted benzoate ester featuring bromo (position 2), cyano (position 4), and fluoro (position 5) substituents on the aromatic ring. Based on the methyl analog (C₉H₅BrFNO₂, MW 258.04) , the ethyl variant is inferred to have a molecular formula of C₁₀H₇BrFNO₂ and a molecular weight of approximately 272.04 g/mol. Such compounds are typically employed as intermediates in pharmaceutical or agrochemical synthesis due to their reactive substituents.

Properties

IUPAC Name |

ethyl 2-bromo-4-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-9(12)6(5-13)3-8(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQZJNUZFCHCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 2-bromo-4-cyano-5-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 4-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-bromo-4-cyano-5-fluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-fluorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-5-fluorobenzoate involves its interaction with molecular targets and pathways. The bromine, cyano, and fluorine substituents contribute to its reactivity and ability to form covalent bonds with target molecules . The compound may inhibit specific enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares Ethyl 2-bromo-4-cyano-5-fluorobenzoate with structurally related benzoate esters, highlighting differences in substituents, molecular properties, and hazards.

Notes:

- Substituent Effects: The cyano group (electron-withdrawing) in the target compound and its methyl analog enhances electrophilic substitution reactivity compared to chloro or methoxy derivatives . Fluorine (position 5) contributes to metabolic stability and lipophilicity, a trait shared with agrochemical intermediates . Methoxy groups (electron-donating) in analogs like Ethyl 5-chloro-2-fluoro-4-methoxybenzoate reduce electrophilic reactivity, making them less suited for nucleophilic aromatic substitution .

Ester Group Impact :

Hazard Profile :

- The methyl analog () shares hazards such as skin irritation (H315) and toxicity if swallowed (H302), suggesting similar precautions are necessary for the ethyl variant .

Biological Activity

Ethyl 2-bromo-4-cyano-5-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure includes a bromine atom, a cyano group, and a fluorine atom, which contribute to its reactivity and interactions with biological targets. The presence of these halogen substituents enhances the compound's lipophilicity, potentially facilitating its incorporation into biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity. Additionally, the fluorine atom may enhance stability and binding affinity to biological macromolecules such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness through mechanisms that may include disruption of cell membrane integrity or inhibition of essential metabolic pathways. The compound's structural features allow it to interact with bacterial enzymes, potentially leading to cell death .

Anticancer Potential

In addition to antimicrobial effects, this compound shows promise in anticancer applications. Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest. Its mechanism may involve the modulation of signaling pathways associated with cancer cell survival and growth.

Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

Case Studies

- Antimicrobial Efficacy : A study tested this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. The results suggest that the compound could serve as a lead for developing new antimicrobial agents .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. These findings indicate potential for further development as an anticancer therapeutic.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-bromo-4-cyano-5-fluorobenzoate, and how do reaction conditions influence yield?

Synthesis typically involves sequential functionalization of a benzoate scaffold. For example:

- Bromination : Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

- Cyanation : CuCN-mediated cyanation at the para position, requiring anhydrous conditions to avoid hydrolysis .

- Fluorination : Direct fluorination via Balz-Schiemann reaction or halogen exchange (Halex) using KF in polar aprotic solvents like DMF .

- Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol, monitored by TLC or NMR .

Key variables : Temperature (e.g., 0–5°C for bromination to prevent di-substitution), solvent polarity (DMF enhances cyanation kinetics), and stoichiometric ratios (excess fluorinating agents improve selectivity). Reported yields range from 45% (multi-step) to 70% (optimized one-pot) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound?

- ¹H/¹³C NMR :

- IR : Strong C≡N stretch at ~2240 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

- HRMS : Exact mass calculation (C₁₀H₆BrFNO₂) resolves isotopic clusters (Br: 1:1 M+ and M+2 peaks) .

Common pitfalls : Overlapping signals in crowded aromatic regions; use of DEPT-135 or 2D-COSY to assign quaternary carbons .

Advanced Research Questions

Q. How does the electronic interplay between bromine, cyano, and fluorine substituents influence reactivity in cross-coupling reactions?

The substituents create a polarized aromatic system:

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, with Pd(PPh₃)₄ catalyst and aryl boronic acids .

- Cyano : Electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (e.g., SNAr with amines), but steric hindrance may reduce efficiency .

- Fluorine : Ortho/para-directing effects alter regioselectivity in further functionalization. Kinetic studies show fluorinated analogs exhibit slower reaction rates in EAS due to reduced electron density .

Data contradiction : Some studies report enhanced cyano stability in polar solvents, while others note hydrolysis under prolonged heating—recommend pH-controlled conditions (pH 6–8) .

Q. What crystallographic strategies (e.g., SHELXL) are effective for resolving structural ambiguities in this compound derivatives?

- Single-crystal X-ray diffraction : SHELXL refines heavy atoms (Br, F) with high precision. Key parameters:

- Twinned crystals : Use SHELXD for structure solution and TWINLAW to handle pseudo-merohedral twinning .

Case study : A derivative with similar substituents (Ethyl 2-bromo-4-methylthiazole-5-carboxylate) showed R-factor <5% using SHELXL-2018 .

Methodological and Analytical Challenges

Q. How can conflicting solubility data (e.g., in DMSO vs. ethyl lactate) be reconciled for this compound?

- Solubility trends :

- High in DMSO (>50 mg/mL) due to H-bonding with cyano/ester groups.

- Moderate in ethyl lactate (15–20 mg/mL), influenced by solvent polarity (ε = 13.1) and temperature .

Experimental design : Use dynamic light scattering (DLS) to monitor aggregation in mixed solvents. For low-solubility scenarios, sonication or co-solvents (e.g., 10% THF in ethyl lactate) improve dissolution .

Q. What computational methods (DFT, MD) predict the compound’s stability under thermal stress?

- DFT (B3LYP/6-311++G )**:

- Bond dissociation energies: C-Br (~65 kcal/mol) is weakest, suggesting degradation starts here.

- Transition states: Fluorine’s electronegativity stabilizes intermediates during thermal decomposition .

- Molecular dynamics (MD) : Simulate bulk behavior at 298–500 K; radial distribution functions (RDFs) reveal clustering in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.